1-Cycloheptyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
Overview
Description
N-1-adamantyl-N’-cycloheptylurea is a compound that features a unique structure combining an adamantyl group and a cycloheptyl group linked by a urea moiety. The adamantyl group is known for its rigid, bulky, and hydrophobic nature, while the cycloheptyl group adds flexibility and additional steric bulk. This combination makes N-1-adamantyl-N’-cycloheptylurea an interesting subject for research in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-N’-cycloheptylurea typically involves the reaction of 1-adamantylamine with cycloheptyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N-1-adamantyl-N’-cycloheptylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-N’-cycloheptylurea can undergo various chemical reactions, including:
Oxidation: The urea moiety can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.
Substitution: The adamantyl and cycloheptyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-1-adamantyl-N’-cycloheptylurea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Its potential therapeutic properties, such as antiviral or anticancer activities, are of interest for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-cycloheptylurea involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to penetrate cell membranes, making it effective in reaching intracellular targets. The urea moiety can form hydrogen bonds with biological molecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-N’-cyclohexylthiourea: Similar in structure but with a thiourea moiety instead of urea.
1-adamantylacetic acid: Contains the adamantyl group but differs in the functional group attached.
1,3-dehydroadamantane: A derivative of adamantane with different chemical properties.
Uniqueness
N-1-adamantyl-N’-cycloheptylurea stands out due to the combination of the rigid adamantyl group and the flexible cycloheptyl group. This unique structure provides a balance of stability and flexibility, making it suitable for various applications. The urea moiety also offers opportunities for hydrogen bonding and other interactions, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-cycloheptylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-17(19-16-5-3-1-2-4-6-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFGLIWOPXHACZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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